Orthohydroxyatorvastatin

Overview

Description

o-Hydroxyatorvastatin is a metabolite of atorvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. Atorvastatin is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4, to form two active metabolites: o-hydroxyatorvastatin and p-hydroxyatorvastatin . These metabolites contribute significantly to the overall pharmacological activity of atorvastatin by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-hydroxyatorvastatin involves the hydroxylation of atorvastatin. This process is typically carried out using cytochrome P450 enzymes in vitro or in vivo.

Industrial Production Methods: Industrial production of o-hydroxyatorvastatin follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors containing engineered microorganisms or isolated enzymes that can efficiently catalyze the hydroxylation reaction. The product is then purified using chromatographic techniques to obtain high-purity o-hydroxyatorvastatin .

Chemical Reactions Analysis

Types of Reactions: o-Hydroxyatorvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and excretion from the body .

Common Reagents and Conditions:

Oxidation: o-Hydroxyatorvastatin can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups using appropriate reagents.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of o-hydroxyatorvastatin, which are further metabolized and excreted from the body .

Scientific Research Applications

Model Compound for Hydroxylation Studies

Orthohydroxyatorvastatin serves as a model compound to explore hydroxylation reactions and their mechanisms. Researchers utilize it to understand the enzymatic processes involved in drug metabolism and the formation of hydroxylated metabolites, which can significantly impact pharmacological activity and toxicity profiles.

Chemical Reactivity

Studies have demonstrated that this compound possesses unique chemical reactivity indices that allow for insights into its antioxidant mechanisms. It can scavenge free radicals, contributing to its potential therapeutic effects in oxidative stress-related conditions .

Effects on Cellular Processes

Research indicates that this compound influences various cellular processes and metabolic pathways. For example, it has been shown to affect the secretion levels of inflammatory chemokines in human endothelial cells, which is crucial for understanding its role in cardiovascular health .

Cholesterol Metabolism and Cardiovascular Health

This compound is primarily studied for its role in cholesterol metabolism. Clinical studies have highlighted its efficacy in lowering cholesterol levels and improving lipid profiles in patients with dyslipidemia .

Drug Interaction Studies

Recent investigations into atorvastatin metabolites, including this compound, have revealed their differential effects on drug-metabolizing enzymes. This understanding is vital for predicting potential drug interactions and optimizing statin therapy in clinical settings .

Pharmaceutical Formulations

In the pharmaceutical industry, this compound is utilized in the development of new formulations and drug delivery systems. Its properties allow for enhanced bioavailability and targeted delivery of therapeutic agents, which can improve treatment outcomes.

Nanoparticle Development

There is ongoing research into incorporating this compound into nanoparticle systems for targeted drug delivery. These systems aim to enhance the therapeutic efficacy while minimizing side effects through controlled release mechanisms .

Clinical Efficacy in Hemodialysis Patients

A study focused on the precision and recovery of atorvastatin and this compound in plasma samples from hemodialysis patients demonstrated accurate measurement techniques essential for monitoring therapeutic levels in this vulnerable population .

Inflammation Modulation

Another study investigated the effects of atorvastatin on inflammatory chemokines in endothelial cells activated by interleukin-1β. The findings suggest that this compound may play a role in modulating inflammation, offering insights into its potential therapeutic applications beyond cholesterol management .

Mechanism of Action

o-Hydroxyatorvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, o-hydroxyatorvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . The molecular targets and pathways involved in this mechanism include the binding of o-hydroxyatorvastatin to the active site of HMG-CoA reductase, preventing the enzyme from catalyzing the conversion of HMG-CoA to mevalonate .

Comparison with Similar Compounds

p-Hydroxyatorvastatin: Another active metabolite of atorvastatin with similar pharmacological activity.

Atorvastatin Lactone: An inactive metabolite formed by the lactonization of atorvastatin.

Rosuvastatin: A different statin with a similar mechanism of action but different metabolic pathways.

Uniqueness: o-Hydroxyatorvastatin is unique due to its specific hydroxylation at the ortho position, which contributes to its distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites and statins . Its ability to scavenge free radicals and inhibit LDL oxidation further enhances its therapeutic potential .

Biological Activity

Orthohydroxyatorvastatin (OHA) is a significant active metabolite of atorvastatin, a widely used statin for managing cholesterol levels. Understanding the biological activity of OHA is crucial for optimizing its therapeutic effects and minimizing potential side effects. This article synthesizes current research findings, pharmacokinetic data, and relevant case studies to provide a comprehensive overview of OHA's biological activity.

Pharmacokinetics of this compound

Pharmacokinetic studies have demonstrated that OHA exhibits dose-proportionality and a lack of accumulation in the body after both single and multiple doses. In a study involving hypercholesterolemic hemodialysis patients, OHA's pharmacokinetic parameters were comparable to those observed in healthy volunteers, indicating consistent metabolic processing across different populations . The following table summarizes key pharmacokinetic parameters for OHA:

| Parameter | Value |

|---|---|

| Cmax | 68.8 ng/mL |

| Tmax | 3 hours |

| Half-life (t1/2) | 4.6 hours |

These results highlight OHA's effective absorption and elimination characteristics, which are essential for maintaining therapeutic efficacy.

OHA exerts its biological effects primarily through the inhibition of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This action leads to a decrease in low-density lipoprotein (LDL) cholesterol levels in the bloodstream. Additionally, OHA has been shown to activate the pregnane X receptor (PXR), which plays a role in drug metabolism and transport .

Activation of Drug-Metabolizing Enzymes

Research indicates that OHA can induce cytochrome P450 enzymes, particularly CYP3A4, which is involved in the metabolism of various drugs. This induction can lead to altered pharmacokinetics of co-administered medications, necessitating careful monitoring in clinical settings . The following table outlines the interaction of OHA with key drug-metabolizing enzymes:

Clinical Implications

The clinical implications of OHA's biological activity are significant. OHA not only aids in lipid-lowering but also has potential anti-inflammatory properties. Studies have shown that atorvastatin, including its metabolites like OHA, can reduce inflammatory markers in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Case Studies

- Asthma Management : A study involving asthmatic patients treated with atorvastatin (including OHA) demonstrated a reduction in sputum macrophage counts, indicating decreased inflammation . However, some trials reported no significant improvement in lung function, suggesting variability in response based on individual patient profiles.

- COPD Treatment : In patients with COPD, atorvastatin treatment resulted in lower neutrophil counts and improved quality of life metrics. This suggests that OHA may contribute to reducing respiratory inflammation and improving overall health outcomes .

Properties

IUPAC Name |

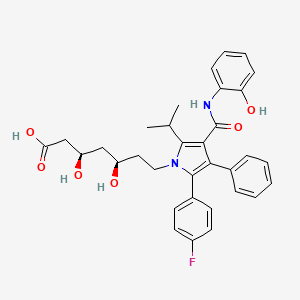

(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBPKFICAYVHHM-JWQCQUIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214217-86-4 |

Source

|

| Record name | Orthohydroxyatorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORTHOHYDROXYATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5267B75F6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the pharmacokinetic profile of orthohydroxyatorvastatin?

A2: Studies show that this compound exhibits favorable pharmacokinetic properties. In a study on cockatiels, after a single oral dose of atorvastatin, this compound reached its maximum plasma concentration (Cmax) of 68.8 ng/mL within 3 hours (tmax) and displayed a terminal half-life of 4.6 hours. [] In humans, population pharmacokinetic modeling revealed that the clearance of this compound, similar to atorvastatin, is influenced by body weight, aligning with observations in adults. []

Q2: Are there analytical methods available to specifically quantify this compound in biological samples?

A3: Yes, several analytical methods have been developed for accurate and sensitive quantification of this compound in biological samples like plasma. These methods typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] Researchers have utilized techniques such as solid-phase extraction for sample preparation to isolate the analyte of interest. [] These methods enable the study of this compound's pharmacokinetic properties and its role in atorvastatin's overall therapeutic effect.

Q3: How does the structure of this compound compare to atorvastatin, and what is its molecular formula and weight?

A4: this compound is a metabolite of atorvastatin, meaning it is formed from atorvastatin within the body, primarily via cytochrome P450 enzymes, especially CYP3A4. While the provided research articles don't delve into the detailed structural comparison, this compound is characterized by the addition of a hydroxyl group (-OH) to the atorvastatin molecule. [] Although the articles don't explicitly state the molecular formula and weight of this compound, they mention the mass-to-charge ratio (m/z) used for its detection in mass spectrometry, indicating a molecular ion with m/z 575. [, ]

Q4: What is the significance of studying this compound alongside atorvastatin?

A5: As a major active metabolite of atorvastatin, understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for comprehending the overall therapeutic effect of atorvastatin. [, ] Studying this compound can provide valuable insights into potential drug-drug interactions, individual variability in response to atorvastatin treatment, and potential long-term effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.